Hexanoyl chloride, 6-amino-
Overview
Description
Scientific Research Applications
Chemical Synthesis and Modified Peptides 6-Aminohexanoic acid, closely related to Hexanoyl chloride, 6-amino-, is noted for its significance in the synthesis of modified peptides and its role in the polyamide synthetic fibers industry, such as nylon. It's also commonly used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Radiosynthesis in PET Imaging The compound 6-([18F]fluoroacetamido)-1-hexanoicanilide, which is synthesized using 6-amino hexanoic acid, is used in PET imaging for histone deacetylase (HDAC), an important enzyme in regulating gene expression (Mukhopadhyay et al., 2006).
Advancements in Swern Oxidation 6-(Methylsulfinyl)hexanoic acid, a derivative, has been employed as a substitute for DMSO in Swern oxidation reactions, offering an efficient method for converting alcohols to aldehydes or ketones (Liu & Vederas, 1996).
Chromatographic Applications Hexanoyl chloride plays a role in the preparation of mixed amino-alkylamide chemically bonded phases, useful in separating basic compounds like amines and amides in chromatography (Buszewski, Jaroniec, & Gilpin, 1994).
Biomedical Research Hexanoyl chloride derivatives have been used in biomedical research, such as in bonding hydrophobically modified alkaline-treated gelatin films on wet blood vessels, indicating potential medical applications (Yoshizawa & Taguchi, 2014).
Fluorescent Probing and DNA Sequencing The compound 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid, derived from 6-amino-4-oxo-hexanoic acid, has been developed as a fluorescent protecting group, showing potential in DNA sequencing methods (Rasolonjatovo & Sarfati, 1998).
Analytical Chemistry Hexanoyl chloride derivatives have been used in the development of ionizable chromophoric reagents for the analysis of primary amine-containing drugs by capillary electrophoresis, demonstrating their utility in analytical chemistry (Lin et al., 2005).
Properties
IUPAC Name |
6-aminohexanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c7-6(9)4-2-1-3-5-8/h1-5,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVDMSFCUCGSDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573236 | |
Record name | 6-Aminohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66678-88-4 | |
Record name | 6-Aminohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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